(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes two methoxybenzoyl groups attached to a butanedioic acid backbone, making it an interesting subject for research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles may be applied to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-bis[(2-hydroxybenzoyl)oxy]butanedioic acid: Similar structure but with hydroxy groups instead of methoxy groups.
(2R,3R)-2,3-bis[(2-chlorobenzoyl)oxy]butanedioic acid: Contains chlorobenzoyl groups instead of methoxybenzoyl groups.
Uniqueness
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid is unique due to its specific functional groups and chiral centers, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
226409-15-0 |
---|---|
Molecular Formula |
C20H18O10 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O10/c1-27-13-9-5-3-7-11(13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-8-4-6-10-14(12)28-2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1 |
InChI Key |
MPIXIVGXKMJABD-HZPDHXFCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2OC)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.